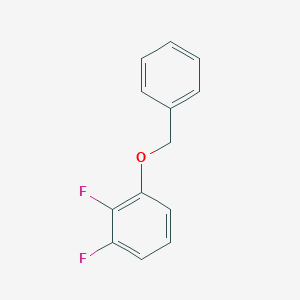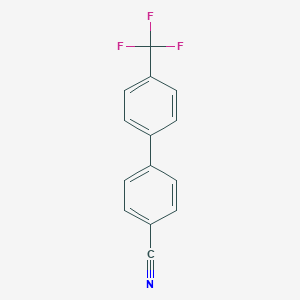
4-Cyano-4'-(Trifluoromethyl)biphenyl
Übersicht
Beschreibung
“4-Cyano-4’-(Trifluoromethyl)biphenyl” is a chemical compound with the CAS Number: 140483-60-9 . It has a molecular weight of 247.22 and its IUPAC name is 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile .
Molecular Structure Analysis
The InChI code for “4-Cyano-4’-(Trifluoromethyl)biphenyl” is 1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H . This code represents the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
-
Antibacterial Agents
- Field : Bioorganic Chemistry and Medicinal Chemistry
- Application : A series of biphenyl and dibenzofuran derivatives were designed and synthesized as potential antimicrobial agents against antibiotic-resistant bacteria .
- Methods : The compounds were synthesized by Suzuki-coupling and demethylation reactions .
- Results : Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .
-
Agrochemical and Pharmaceutical Ingredients
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Methods : The synthesis and applications of TFMP derivatives are achieved through various chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : “4-Cyano-4’-(Trifluoromethyl)biphenyl” is a type of organic compound that can be used in various organic synthesis processes .
- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis process .
- Results : The outcomes obtained would also depend on the specific synthesis process .
-
Functional Materials
- Field : Material Science
- Application : Trifluoromethyl-containing compounds have been used in the development of functional materials .
- Methods : The synthesis and applications of these compounds are achieved through various chemical reactions .
- Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic .
-
Chemical Synthesis
- Field : Chemical Industry
- Application : “4-Cyano-4’-(Trifluoromethyl)biphenyl” is a type of organic compound that can be used in various chemical synthesis processes .
- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis process .
- Results : The outcomes obtained would also depend on the specific synthesis process .
-
Pharmaceuticals
- Field : Pharmaceutical Industry
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the pharmaceutical industries .
- Methods : The synthesis and applications of TFMP derivatives are achieved through various chemical reactions .
- Results : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEWFAFOFOSWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402464 | |
| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4'-(Trifluoromethyl)biphenyl | |
CAS RN |
140483-60-9 | |
| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)
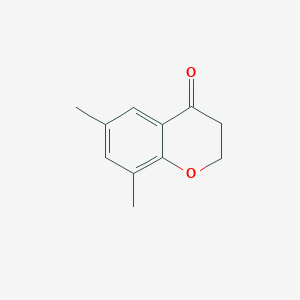
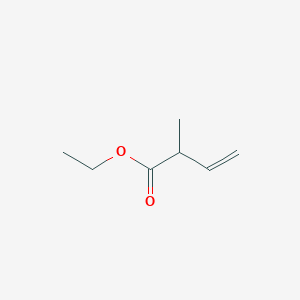
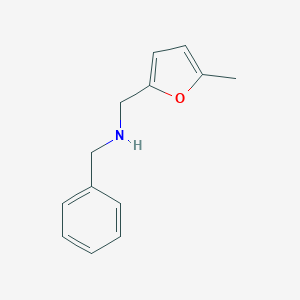
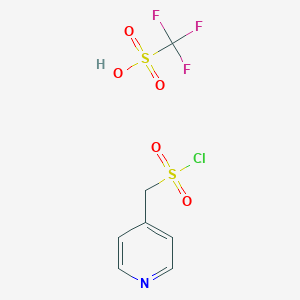
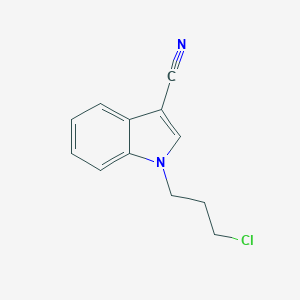
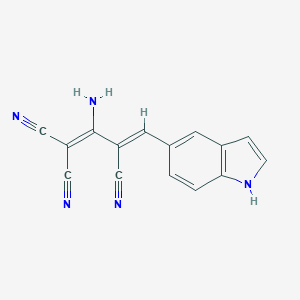
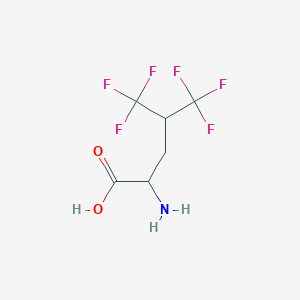
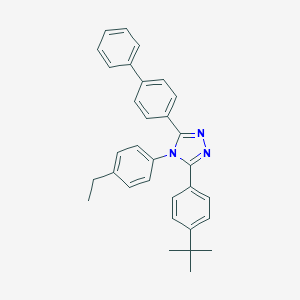
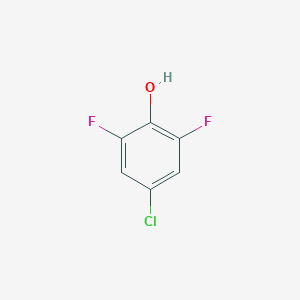
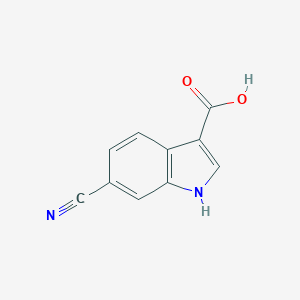
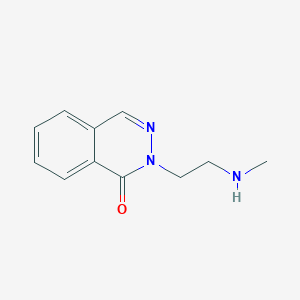
![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)
